molecular formula C9H12F2O2 B13463188 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid

2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid

Cat. No.: B13463188
M. Wt: 190.19 g/mol
InChI Key: DQRUVEQKNIWBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6,6-Difluorospiro[33]heptan-2-yl}acetic acid is a chemical compound characterized by its unique spirocyclic structure, which includes a heptane ring with two fluorine atoms at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the fluorination of a spirocyclic heptane derivative, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
  • 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid

Uniqueness

Compared to similar compounds, 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid is unique due to the presence of the acetic acid moiety, which can significantly alter its reactivity and interactions. This makes it particularly valuable in applications where carboxylic acid functionality is required, such as in the synthesis of esters or amides.

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

2-(2,2-difluorospiro[3.3]heptan-6-yl)acetic acid

InChI

InChI=1S/C9H12F2O2/c10-9(11)4-8(5-9)2-6(3-8)1-7(12)13/h6H,1-5H2,(H,12,13)

InChI Key

DQRUVEQKNIWBNV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.